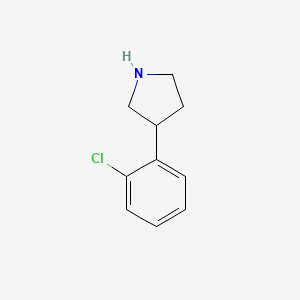

3-(2-Chlorophenyl)pyrrolidine

Description

Pyrrolidine (B122466) Scaffold in Medicinal Chemistry Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry. researchgate.net This saturated scaffold is a prevalent feature in numerous natural products, particularly alkaloids, and is a core component of many FDA-approved drugs. researchgate.net The significance of the pyrrolidine moiety stems from several key physicochemical properties that make it an attractive component in drug design. researchgate.net

Unlike its flat, aromatic counterpart, pyrrole, the non-planar nature of the pyrrolidine ring provides a three-dimensional (3D) structure. researchgate.net This non-planarity, often described as "pseudorotation," allows for a more thorough exploration of pharmacophore space, which is crucial for establishing precise interactions with the complex 3D structures of biological targets like proteins and enzymes. nih.gov The sp³-hybridized carbon atoms in the pyrrolidine ring contribute to this molecular complexity and introduce stereogenic centers. nih.gov The stereochemistry of these centers is of paramount importance, as different stereoisomers of a molecule can exhibit vastly different biological profiles and potencies due to their unique binding modes with enantioselective proteins. researchgate.netnih.gov

The versatility of the pyrrolidine scaffold is further enhanced by its chemical tractability, allowing for functionalization at various positions on the ring. This adaptability enables medicinal chemists to fine-tune the molecule's properties to optimize its biological activity and pharmacokinetic profile. researchgate.net Consequently, pyrrolidine derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties, as well as for diseases of the central nervous system. nih.govresearchgate.net

Role of Halogenated Phenyl Moieties in Bioactive Compounds

The incorporation of halogen atoms, such as chlorine, into a phenyl ring is a widely used strategy in drug design to modulate a compound's biological activity. The 2-chlorophenyl group present in 3-(2-Chlorophenyl)pyrrolidine is a prime example of a halogenated phenyl moiety that can significantly influence a molecule's properties. The presence and position of the chlorine atom can alter the steric, electronic, and lipophilic characteristics of the parent molecule. frontiersin.org

Electronically, the chlorine atom is electron-withdrawing, which can affect the pKa of nearby functional groups and influence the molecule's ability to participate in hydrogen bonding or other non-covalent interactions with its biological target. This modification can enhance the binding affinity and selectivity of the compound. For instance, research on various pyrrolidine derivatives has shown that the presence of a chlorophenyl group can be crucial for activities such as antibacterial action and enzyme inhibition. frontiersin.org In some cases, the position of the chlorine atom is critical; molecular modeling studies on certain derivatives have suggested that a 3-chlorophenyl group may allow for optimal binding within a protein's active site, whereas a 2-chloro analog might fail to align with key residues.

Overview of Research Trajectories for this compound and Analogs

Research involving this compound has primarily focused on its use as a synthetic intermediate and as a core structure for the development of novel therapeutic agents, particularly for neurological disorders. The compound itself, and more commonly its N-Boc protected form, 1-Boc-3-(2-chlorophenyl)pyrrolidine, serves as a versatile building block for synthesizing more complex molecules.

A significant research trajectory for analogs of this compound has been the exploration of their anticonvulsant properties. researchgate.net Extensive studies have been conducted on a class of derivatives known as 3-aryl-pyrrolidine-2,5-diones. In this context, the this compound-2,5-dione core has been elaborated with various substituents to probe structure-activity relationships (SAR).

One line of investigation involved the synthesis of N-Mannich bases of 3-(chlorophenyl)-pyrrolidine-2,5-diones. These studies revealed that derivatives containing a this compound-2,5-dione moiety showed promising activity in the maximal electroshock (MES) seizure test, a preclinical model for generalized tonic-clonic seizures. researchgate.net For example, the compound N-[{4-(2-chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione (Compound 10 in the study) was identified as having significant protective effects in the psychomotor seizure (6 Hz) test. researchgate.net

Another study focused on 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. The findings highlighted that the anticonvulsant activity was influenced by both the substituent on the pyrrolidine-2,5-dione ring and the nature of the arylpiperazine group attached to the acetamide (B32628) fragment. nih.govmdpi.com The most active compound from this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6), demonstrated potent anticonvulsant effects in both the MES and 6 Hz seizure models, with its likely mechanism of action involving interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

These research efforts underscore the importance of the this compound scaffold in the quest for new anticonvulsant drugs. The detailed findings from these studies provide a valuable framework for the future design of more potent and selective agents for the treatment of epilepsy.

Research Findings on Anticonvulsant Activity

The following tables summarize the anticonvulsant activity of selected derivatives based on the 3-(chlorophenyl)pyrrolidine scaffold, as evaluated in preclinical animal models.

Table 1: Anticonvulsant Activity of 3-(Aryl)-pyrrolidine-2,5-dione N-Mannich Base Derivatives Data sourced from a study on N-[(4-arylpiperazin-1-yl)-methyl]-3-(chlorophenyl)-pyrrolidine-2,5-diones. researchgate.net

| Compound ID | 3-Aryl Substituent | N-Arylpiperazine Substituent | MES Test ED₅₀ (mg/kg) | 6 Hz Test ED₅₀ (mg/kg) |

| 10 | 2-Chlorophenyl | 2-Chlorophenyl | > 300 | 78 |

| 16 | 3-Chlorophenyl | 4-Chlorophenyl | 21.4 | Not Reported |

| 17 | 3-Chlorophenyl | 3-Trifluoromethylphenyl | 28.83 | Not Reported |

Table 2: Anticonvulsant Activity of 3-(Chlorophenyl)-pyrrolidine-2,5-dione-acetamide Derivatives Data sourced from a study on potential anticonvulsant and analgesic agents. mdpi.com

| Compound ID | 3-Aryl Substituent | N-Arylpiperazine Acetamide Substituent | MES Test ED₅₀ (mg/kg) | 6 Hz (32 mA) Test ED₅₀ (mg/kg) |

| 6 | 2-Chlorophenyl | 4-Fluorophenyl | 68.30 | 28.20 |

| 8 | 2-Chlorophenyl | 2-Chlorophenyl | > 100 | > 100 |

| 9 | 2-Chlorophenyl | 3-Chlorophenyl | > 100 | > 100 |

| 19 | 3-Chlorophenyl | 4-Fluorophenyl | 104.90 | 46.50 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQFNQQYVSNBOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397346 | |

| Record name | 3-(2-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-67-8 | |

| Record name | 3-(2-Chlorophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Pyrrolidine (B122466) Ring Construction

The formation of the pyrrolidine ring substituted with a 2-chlorophenyl group can be achieved through various synthetic strategies, ranging from the cyclization of acyclic precursors to more complex cycloaddition reactions.

Cyclization Reactions for Pyrrolidinedione Core Formation

A primary strategy for synthesizing derivatives of 3-(2-chlorophenyl)pyrrolidine involves the construction of a pyrrolidine-2,5-dione (succinimide) ring. This is typically achieved through the cyclocondensation of an appropriate acyclic precursor. nih.govmdpi.com A common starting material is 2-(2-chlorophenyl)succinic acid. nih.gov

The reaction involves heating 2-(2-chlorophenyl)succinic acid with a nitrogen source, such as ammonia (B1221849) or an amino acid, leading to the formation of the five-membered dione (B5365651) ring. nih.govchemicalbook.com For instance, the reaction with aminoacetic acid results in the formation of (R,S)-3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid. mdpi.com This method efficiently establishes the core heterocyclic structure bearing the desired substituent.

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(2-chlorophenyl)succinic acid, Aminoacetic acid | Heat to 180°C, neat | (R,S)-3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid | 75% | mdpi.com |

| 2-(2-chlorophenyl)succinic acid, 25% Ammonia | Heat to 180°C in water, with distillation | 3-(2-Chlorophenyl)-2,5-pyrrolidinedione | Not specified | chemicalbook.com |

Doubly Annulative Approaches to Fused Pyrrolidine Scaffolds

Doubly annulative approaches offer a powerful method for the rapid construction of complex, fused polycyclic systems containing a pyrrolidine ring. These strategies often involve cascade or domino reactions where two new rings are formed in a single synthetic operation. A common method is the double [3+2] cycloaddition, which can create tetracyclic pyrrolizidines from simple acyclic precursors like glycine, aldehydes, and dipolarophiles. mdpi.com This approach involves the initial formation of a pyrrolidine ring, followed by an in-situ functionalization and a second cycloaddition to build the fused structure. mdpi.com

While specific examples detailing a doubly annulative approach starting from or leading directly to a this compound fused system are not prevalent in the reviewed literature, the general methodology is well-established for creating fused pyrrolidine scaffolds. mdpi.comrsc.org For example, [2+2]/[2+3] cycloadditions between azomethine ylides, alkynes, and silyl (B83357) enol ethers have been used to generate polysubstituted fused pyrrolidines. rsc.org Such strategies could theoretically be adapted by incorporating the 2-chlorophenyl moiety into one of the acyclic starting components.

Stereoselective Synthesis Approaches

Given that the 3-position of this compound is a stereocenter, controlling the stereochemistry during synthesis is of paramount importance. Stereoselective synthesis can be achieved through several methods, with 1,3-dipolar cycloadditions being a particularly powerful tool. nih.govnih.gov

These [3+2] cycloaddition reactions, often between an azomethine ylide and an alkene dipolarophile, can generate multiple stereogenic centers simultaneously with a high degree of control. nih.gov The stereochemical outcome can be directed by using chiral auxiliaries, such as an N-tert-butanesulfinyl group on an azadiene, which effectively guides the facial selectivity of the cycloaddition. nih.gov This approach allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. nih.gov Computational studies are often employed to understand the influence of chiral groups on the diastereoselectivity of the reaction. nih.gov

Synthesis from Acyclic Precursors

The construction of the this compound ring from open-chain molecules is a fundamental and versatile approach. As detailed in section 2.1.1, one of the most direct methods is the cyclization of 2-(2-chlorophenyl)succinic acid with an amine source. nih.govmdpi.comchemicalbook.com This method builds the pyrrolidine-2,5-dione skeleton in a straightforward manner.

Other general strategies for forming pyrrolidine rings from acyclic precursors that could be adapted for this specific compound include:

[3+2] Cycloaddition Reactions : This convergent approach involves the reaction of a three-atom component (like an azomethine ylide) with a two-atom component (an alkene). mdpi.com Glycine and its derivatives are versatile starting materials for generating the azomethine ylide in situ for these reactions. mdpi.com

Reductive Amination : The condensation of a 1,4-dicarbonyl compound with a primary amine, followed by reduction, is a classical method for pyrrolidine synthesis.

The choice of acyclic precursor is critical as it installs the required 2-chlorophenyl substituent at the correct position from the outset of the synthetic sequence.

Functionalization and Derivatization of the Pyrrolidine Ring System

Once the this compound core is established, it can be further modified to produce a diverse range of derivatives. This functionalization can occur at the nitrogen atom or other positions on the ring.

Introduction of Substituted Phenyl Groups

The introduction of the key 2-chlorophenyl group is most commonly achieved by incorporating it into the acyclic precursor prior to the ring-forming cyclization step. nih.gov For example, the synthesis of various 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives begins with 2-(2-chlorophenyl)succinic acid, where the desired substituted phenyl group is already in place. nih.govmdpi.com

Following the formation of the pyrrolidine ring, further functionalization, particularly at the ring nitrogen, is a common strategy to build molecular complexity. For instance, (R,S)-3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid can be coupled with various 4-arylpiperazines. nih.gov This is typically achieved by activating the carboxylic acid with a coupling agent like carbonyldiimidazole (CDI) before adding the arylpiperazine, resulting in the formation of a new amide bond and the introduction of a second, different substituted phenyl group into the final molecule. mdpi.com

| Pyrrolidine Intermediate | Reagent | Coupling Agent | Resulting Functionalization | Reference |

|---|---|---|---|---|

| (R,S)-3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid | 4-Arylpiperazines | Carbonyldiimidazole (CDI) | Amide linkage to a substituted piperazine (B1678402) ring at the N-1 position | nih.govmdpi.com |

Nucleophilic Substitution Reactions

The pyrrolidine ring, particularly its secondary amine nitrogen, serves as a potent nucleophile, enabling a variety of substitution reactions. In the context of this compound, the nitrogen atom's lone pair of electrons can attack electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. This reactivity is fundamental to the N-alkylation and N-acylation of the pyrrolidine core.

A primary application of its nucleophilicity is in N-alkylation, typically achieved by reacting the pyrrolidine with alkyl halides. nih.gov The reaction proceeds via a standard SN2 mechanism where the pyrrolidine nitrogen displaces a halide leaving group from an sp³-hybridized carbon. organic-chemistry.org The efficiency of such reactions is influenced by the nature of the alkyl halide and the reaction conditions, such as solvent and temperature. For instance, the reaction with a simple alkyl halide like methyl iodide would yield N-methyl-3-(2-chlorophenyl)pyrrolidine.

The nucleophilic character of the pyrrolidine nitrogen is also central to its use in aromatic substitution reactions, particularly on highly electron-deficient aromatic rings (SNAr mechanism). While the phenyl ring of this compound itself is not activated for SNAr, the pyrrolidine moiety can act as the incoming nucleophile in reactions with other activated aryl halides or heteroaromatics. nih.govnih.gov Computational studies on the reaction of pyrrolidine with substituted nitrothiophenes show that the reaction follows a stepwise pathway involving the initial nucleophilic addition of the pyrrolidine to an electron-deficient carbon, followed by the elimination of the leaving group. nih.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the 2-chlorophenyl ring of the molecule. The outcome of such reactions is governed by the directing effects of the two existing substituents: the chloro group and the 3-pyrrolidinyl group.

Directing Effects of Substituents :

Chloro Group : The chlorine atom is an ortho-, para-directing group due to the ability of its lone pairs to donate electron density through resonance, which stabilizes the cationic intermediate (arenium ion) formed during ortho and para attack. However, due to its electronegativity, it is also a deactivating group via the inductive effect. youtube.com

3-Pyrrolidinyl Group : An alkyl group attached to an aromatic ring is generally a weak activating group and an ortho-, para-director. The secondary amine of the pyrrolidine ring, however, has a more complex role. The nitrogen's lone pair is strongly electron-donating via resonance (+M effect), making it a powerful activating and ortho-, para-directing group. wikipedia.org

Reaction Conditions and Their Impact : The conditions under which EAS is performed are critical. Many EAS reactions, such as nitration or sulfonation, require strong acids. Under these acidic conditions, the basic nitrogen of the pyrrolidine ring will be protonated to form a pyrrolidinium (B1226570) ion. This protonated group, -NHR₂⁺, becomes a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect (-I effect). youtube.com

Therefore, the regiochemical outcome depends on the reaction's acidity. In non-acidic or weakly acidic conditions (e.g., bromination with Br₂ and a non-acidic catalyst), the activating, ortho-, para-directing effect of the pyrrolidinyl nitrogen would likely dominate, directing substitution to the positions ortho and para to the pyrrolidinyl group. Conversely, under strongly acidic conditions, the meta-directing influence of the protonated pyrrolidinium group would prevail, directing the incoming electrophile to the positions meta to it. The steric bulk of the pyrrolidine ring may also influence the ratio of ortho to para products, favoring para substitution. utexas.edu

Mannich-Type Reactions for N-Alkylation

The Mannich reaction is a three-component condensation that provides a powerful method for the N-alkylation of amines, including this compound. wikipedia.org In its classic form, the reaction involves an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid (such as a ketone, ester, or nitroalkane). acs.org

The reaction mechanism begins with the formation of an electrophilic iminium ion from the reaction of this compound and formaldehyde. This iminium ion is then attacked by the enol form of the third component (the carbon acid). The final product is a β-amino carbonyl or nitro compound, effectively adding an alkyl group with a functional handle to the pyrrolidine nitrogen. wikipedia.org This method is highly valuable for introducing complex side chains onto the pyrrolidine scaffold. nih.govrsc.org A variant known as the redox-Mannich reaction utilizes the same starting materials but incorporates an isomerization step, enabling the preparation of ring-substituted β-amino ketones. acs.org

Oxidation and Reduction Pathways

The this compound scaffold is susceptible to both oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation : The pyrrolidine ring can undergo oxidation, particularly at the carbon atoms adjacent to the nitrogen (the α-carbons). Metabolic studies on the similar compound 3-(p-chlorophenyl)pyrrolidine have shown that it undergoes α-oxidation to form lactam metabolites, such as 3-(chlorophenyl)pyrrolidin-2-one. This transformation is a common metabolic pathway for pyrrolidine-containing compounds. Oxidation can also occur at the nitrogen atom itself using oxidizing agents like hydrogen peroxide to form the corresponding N-oxide derivative.

Reduction : The pyrrolidine ring itself is fully saturated and generally resistant to reduction under standard catalytic hydrogenation conditions. However, derivatives of this compound that contain reducible functional groups can be readily transformed. For example, the related compound 3-(2-chlorophenyl)-pyrrolidine-2,5-dione, which contains two carbonyl groups (an imide), can be reduced. The reduction of the carbonyl groups in such succinimide (B58015) derivatives can lead to various products, including hydroxylactams or even the opening of the pyrrolidine ring, depending on the reducing agent (e.g., sodium borohydride, lithium aluminum hydride) and reaction conditions.

Condensation Reactions

Condensation reactions are crucial both for the synthesis of the this compound core and for its use as a catalyst in other reactions.

A key synthetic route to related structures involves a cyclocondensation reaction. For example, 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives are synthesized through the cyclocondensation of (R,S)-2-(2-Chlorophenyl)succinic acid with an appropriate amine, such as aminoacetic acid. This reaction involves heating the two components, leading to the formation of the five-membered imide ring with the expulsion of water. nih.gov

Furthermore, the pyrrolidine moiety itself is a well-established organocatalyst for various condensation reactions, most notably the Knoevenagel and aldol (B89426) condensations. rsc.orgjuniperpublishers.com In these reactions, the secondary amine of pyrrolidine reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks a second electrophilic carbonyl component. Subsequent hydrolysis regenerates the pyrrolidine catalyst and yields the final condensed product. Studies have shown that pyrrolidine can be a more efficient catalyst than other cyclic amines like piperidine (B6355638) for certain Knoevenagel condensations, leading to higher conversions with smaller amounts of catalyst. juniperpublishers.comresearchgate.net

Derivatization for Library Generation

The this compound scaffold is a valuable starting point for the generation of chemical libraries, particularly in the context of drug discovery. By modifying the pyrrolidine nitrogen, a diverse range of analogues can be synthesized and screened for biological activity.

A pertinent example is the synthesis of a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. nih.govnih.gov In this work, the core structure, (R,S)-3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid, was prepared via cyclocondensation. This intermediate was then coupled with a library of different 4-arylpiperazines. The coupling reaction was facilitated by carbonyldiimidazole (CDI), which activates the carboxylic acid for nucleophilic attack by the piperazine nitrogen. This strategy allowed for the systematic introduction of various substituted aryl groups, creating a library of novel compounds for biological evaluation. nih.gov Such derivatization is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). nih.govmdpi.com

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing derivatives of this compound is highly dependent on the optimization of reaction conditions. Key parameters that are frequently adjusted to maximize product yields and purity include the choice of solvent, reaction temperature, reaction time, and the nature of the catalyst or coupling agent.

In the synthesis of a library of 3-(2-chlorophenyl)-1-{2-[4-(aryl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-diones, specific conditions were employed to achieve moderate yields. nih.gov The coupling reaction between the carboxylic acid intermediate and various arylpiperazines was carried out in dry N,N-dimethylformamide (DMF) as the solvent at room temperature. The reaction was allowed to proceed for 24 hours. Under these conditions, the final products were obtained in yields ranging from 22% to 45%. nih.gov

Purification of the final products is also a critical step for which optimization is necessary. In this example, the crude products were initially precipitated from the reaction mixture with cold water and then purified by recrystallization from isopropyl alcohol. nih.gov The purity and homogeneity of the synthesized compounds were further assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), ensuring the isolation of the desired molecules. nih.gov

Synthetic Routes to Specific Analogs and Derivatives of this compound

The this compound scaffold is a key structural motif in the development of various biologically active compounds. Its derivatives are synthesized through diverse chemical transformations to explore and optimize their therapeutic potential. This section details the synthetic methodologies for creating specific classes of these analogs, including pyrrolidine-2,5-dione, carboxylic acid, carbonitrile, and fluorinated derivatives.

Pyrrolidine-2,5-dione Derivatives

A significant class of derivatives is based on the pyrrolidine-2,5-dione, or succinimide, ring system. These compounds are often investigated for their potential anticonvulsant properties. A common synthetic pathway begins with the corresponding substituted succinic acid.

The synthesis of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives starts from 2-(2-chlorophenyl)succinic acid. This starting material undergoes cyclocondensation with aminoacetic acid. This reaction typically involves heating the two reagents, which leads to the formation of an intermediate, 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid, with the removal of water. The yield for this intermediate is reported to be around 75%.

This carboxylic acid intermediate is then activated and coupled with a variety of amines to generate a library of final amide derivatives. For instance, the intermediate can be converted to its acid chloride, which then reacts with the desired amine. This approach has been used to synthesize a series of compounds, including those with substituted piperazine moieties.

Detailed below are examples of specific (R,S)-3-(2-Chlorophenyl)-pyrrolidine-2,5-dione derivatives synthesized through this methodology.

Table 1: Synthesis and Properties of this compound-2,5-dione Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Name | Final Amine Reagent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| (R,S)-3-(2-Chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 1-(2-Fluorophenyl)piperazine | 34.8 | 125.0–127.0 |

| (R,S)-3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 1-(4-Fluorophenyl)piperazine | 21.1 | 112.0–114.0 |

| (R,S)-3-(2-Chlorophenyl)-1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 1-(3-Chlorophenyl)piperazine | 30.0 | 85.0–87.5 |

Data sourced from Molecules (2021).

Carboxylic Acid Derivatives

The synthesis of pyrrolidine carboxylic acid derivatives often involves multi-step processes, including cyclization and hydrolysis reactions. One established method for producing 4-aryl-pyrrolidine-3-carboxylic acids involves a [3+2] cycloaddition reaction. This process can start from an aryl-propynoic acid ethyl ester, which reacts with an azomethine ylide precursor, such as N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methyl amine, in the presence of an acid catalyst like trifluoroacetic acid. The resulting 2,5-dihydro-1H-pyrrole intermediate is then subjected to hydrolysis, typically using a base like sodium hydroxide, to yield the pyrrolidine carboxylic acid.

Another approach involves the reaction of itaconic acid with a substituted aminophenol. For example, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is synthesized by heating itaconic acid with 2-amino-4-chlorophenol (B47367) in water. The resulting product can be further modified, for instance, by esterification with methanol (B129727) in the presence of sulfuric acid to yield the corresponding methyl carboxylate.

Asymmetric synthesis methods have also been developed to produce enantiomerically enriched pyrrolidine-3-carboxylic acids. These methods can involve organocatalytic enantioselective Michael addition reactions of carboxylate-substituted enones with nitroalkanes.

Carbonitrile Derivatives

Pyrrolidine carbonitrile derivatives are key intermediates in the synthesis of various pharmaceutical agents, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors. The synthesis of a pyrrolidine-2-carbonitrile (B1309360) derivative can be achieved from the corresponding carboxylic acid.

A practical synthesis for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile starts with the N-acylation of L-proline using chloroacetyl chloride. The resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid is then converted into the corresponding amide. This transformation can be achieved using various standard peptide coupling reagents. Finally, the amide is dehydrated to the carbonitrile using a dehydrating agent such as trifluoroacetic anhydride.

Alternative synthetic strategies may involve the use of sulfonyloxyacetyl pyrrolidine derivatives to avoid bromoacetyl or chloroacetyl chloride. These methods provide a pathway to aminoacetyl pyrrolidine carbonitrile derivatives through the reaction of a sulfonyloxyacetyl intermediate with a desired amine in the presence of a base.

Fluorinated Pyrrolidine Derivatives

The introduction of fluorine into the pyrrolidine structure can significantly modulate a compound's physicochemical and biological properties. Fluorination can be achieved either by using fluorinated building blocks or by direct fluorination of a pyrrolidine intermediate.

One synthetic route involves the preparation of 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives. These compounds have been designed and synthesized as DPP-4 inhibitors. The synthesis often involves multi-step sequences starting from commercially available chiral precursors.

Another strategy involves the conversion of a hydroxyl group on the pyrrolidine ring to a fluorine atom. For example, a protected 3-hydroxypyrrolidine derivative can be mesylated using methanesulfonyl chloride (MsCl) in the presence of a base. The resulting mesyloxy intermediate can then undergo nucleophilic substitution with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to yield the desired fluorinated pyrrolidine derivative. This substitution reaction often proceeds with an inversion of stereochemistry at the carbon center.

Pharmacological Investigations and Biological Activities

Exploration of Central Nervous System (CNS) Activity

Derivatives of 3-(2-chlorophenyl)pyrrolidine-2,5-dione have been synthesized and systematically evaluated for their effects on the central nervous system, with a significant focus on their potential as anticonvulsant and antinociceptive agents.

The anticonvulsant potential of this compound derivatives has been a primary area of investigation, with numerous compounds demonstrating notable activity in established preclinical models of epilepsy.

A series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been assessed in standard screening models for anticonvulsant drugs. nih.govnih.gov These models include the maximal electroshock (MES) test, an analog of generalized tonic-clonic seizures; the subcutaneous pentylenetetrazole (scPTZ) test, which models absence seizures; and the 6 Hz psychomotor seizure test, which identifies compounds effective against focal seizures. nih.govmdpi.com

In these evaluations, several compounds showed significant anticonvulsant protection. nih.gov One of the most active compounds identified was 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione. nih.govnih.gov This derivative demonstrated potent, dose-dependent activity in both the MES and 6 Hz seizure models. nih.gov Its efficacy, represented by the median effective dose (ED₅₀), was found to be superior to the established antiepileptic drug, valproic acid, in these specific tests. nih.govnih.gov For instance, in the MES test, the ED₅₀ for this compound was 68.30 mg/kg, and in the 6 Hz (32 mA) test, its ED₅₀ was 28.20 mg/kg. nih.govnih.gov

Initial screening of these derivatives was typically performed at a fixed dose, with compounds showing significant protection (e.g., protecting 50-100% of tested animals) selected for more detailed dose-response studies to determine their ED₅₀ values. nih.gov

Table 1: Anticonvulsant Activity of a Lead this compound Derivative in Animal Models of Epilepsy

The 6 Hz seizure model is considered a valuable tool for identifying novel anticonvulsants that may be effective against therapy-resistant epilepsy, particularly when a higher stimulus intensity (e.g., 44 mA) is used. mdpi.com This model induces psychomotor seizures that are resistant to some standard antiepileptic drugs. mdpi.com Research on certain pyrrolidine-2,5-dione derivatives has shown efficacy in the 6 Hz (44 mA) model, indicating potential for use in drug-resistant forms of epilepsy. This suggests that compounds from this chemical class may have mechanisms of action capable of overcoming the challenges posed by pharmacoresistant seizures.

A review of published scientific literature did not yield specific studies evaluating the anxiolytic or sedative properties of this compound or its direct pyrrolidine-2,5-dione derivatives. While anticonvulsant compounds can sometimes exhibit sedative side effects, dedicated investigations into the anxiolytic and primary sedative potential of this specific chemical series are not available.

Recognizing the frequent comorbidity of epilepsy and pain, and the use of anticonvulsant drugs in managing neuropathic pain, certain this compound derivatives have also been evaluated for antinociceptive (pain-relieving) properties. nih.gov

The formalin test is a widely used model of tonic, persistent pain that involves central sensitization, making it relevant to clinical pain conditions. nih.govsemanticscholar.org The test produces a biphasic pain response: an early, acute neurogenic phase (Phase I) from direct activation of nociceptors, followed by a late, inflammatory phase (Phase II) involving central sensitization in the spinal cord. semanticscholar.org

Promising anticonvulsant compounds from the 3-(2-chlorophenyl)-pyrrolidine-2,5-dione series were assessed in this model. nih.gov One derivative, 3-(2-chlorophenyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione, demonstrated significant dose-dependent analgesic activity, particularly in the second, inflammatory phase of the test. nih.gov At a dose of 30 mg/kg, it reduced the pain response duration by 55%, and at 60 mg/kg, the reduction was 74%, indicating a potent effect on the central sensitization component of tonic pain. nih.gov

Table 2: Antinociceptive Effect of a this compound Derivative in the Formalin Test (Phase II)

Interactions with Neurotransmitter Systems and Receptors

The central nervous system is a complex network where neurotransmitters and their receptors play a pivotal role in signaling and function. The interaction of chemical compounds with these systems can lead to a variety of physiological responses. Investigations into this compound derivatives have explored their affinity and modulatory effects on several key neurotransmitter systems and receptors.

Currently, there is a lack of specific research data on the direct GABAergic modulation and GABA receptor interactions of the parent compound, this compound. Scientific literature available does not provide details on its binding affinity or functional modulation of GABA receptors.

Detailed studies concerning the direct modulatory effects of this compound on dopamine (B1211576) and norepinephrine (B1679862) transporters are not extensively available in the current body of scientific literature. While related compounds containing a chlorophenyl moiety have been investigated for their affinity to these transporters, specific data for this compound is not provided.

Research into a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives has revealed interactions with neuronal voltage-gated sodium channels. Specifically, binding assays were performed to determine the affinity of these compounds for site 2 of the voltage-sensitive sodium channels. One of the most active compounds in this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated a notable affinity for these channels. nih.gov This interaction is considered a probable molecular mechanism for its observed anticonvulsant activity. nih.gov

Table 1: Affinity of 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione Derivatives for Voltage-Gated Sodium Channels

| Compound | % Inhibition of [³H]batrachotoxin Binding |

|---|---|

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 48.6 |

Data represents the percentage of inhibition of the radioligand binding to site 2 of the voltage-gated sodium channels at a concentration of 10 µM.

The same study that investigated sodium channel interactions also explored the affinity of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives for L-type voltage-gated calcium channels. The findings indicate that these compounds also interact with this class of calcium channels. The most active compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed a significant affinity, which, along with its interaction with sodium channels, is suggested to be a key part of its mechanism of action. nih.gov

Table 2: Affinity of 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione Derivatives for L-Type Calcium Channels

| Compound | % Inhibition of [³H]nitrendipine Binding |

|---|---|

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 52.1 |

Data represents the percentage of inhibition of the radioligand binding to L-type calcium channels at a concentration of 10 µM.

In the context of the aforementioned study on 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives, the affinity for GABAA and TRPV1 receptors was also determined. nih.gov The results from the binding assays for these specific receptors for the tested compounds are presented below.

Table 3: Affinity of 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione Derivatives for GABAA and TRPV1 Receptors

| Compound | % Inhibition of [³H]muscimol Binding (GABAA) | % Inhibition of [³H]resiniferatoxin Binding (TRPV1) |

|---|---|---|

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 12.5 | 18.9 |

Data represents the percentage of inhibition of the respective radioligand binding at a concentration of 10 µM.

Evaluation of Antimicrobial Properties

The investigation into the antimicrobial properties of the specific compound this compound is not well-documented in publicly available scientific literature. However, broader research into pyrrolidine (B122466) derivatives has indicated potential for antimicrobial activity. Studies on various substituted pyrrolidines have shown that this chemical scaffold can serve as a basis for the development of new antibacterial and antifungal agents. The nature and position of substituents on the pyrrolidine ring play a crucial role in determining the spectrum and potency of antimicrobial action. For instance, certain halogenated phenylpyrrolidine derivatives have been synthesized and tested against a range of bacteria and fungi, though specific data for the 2-chloro substituted pyrrolidine is not detailed.

Research on Anti-inflammatory and Anticancer Activities

While direct studies on the anti-inflammatory and anticancer properties of the parent compound this compound are not extensively documented in the available literature, research into its derivatives has shown potential in these areas.

Derivatives of this compound-2,5-dione have been evaluated for antinociceptive effects, which can be indicative of anti-inflammatory properties. nih.gov In studies using the formalin test, which models both acute and tonic pain, the analgesic activity observed in the second phase suggests an anti-inflammatory profile for these compounds. nih.gov This later phase of the test is associated with inflammatory processes, and the ability of a compound to reduce the pain response during this period points towards potential anti-inflammatory action. nih.gov For instance, one derivative, (R,S)-3-(3-chlorophenyl)-1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated significant analgesic activity in the late phase of the formalin test, reducing the pain response duration by up to 74% at a dose of 60 mg/kg. nih.gov

In the realm of anticancer research, the broader class of pyrrolidine-containing compounds has been a source of investigation. One study focused on a pyrrolidine-2,5-dione N-mustard derivative, (R,S)3-(N,N-[bis-(2-chloroethyl)]-amino)-1-(2'-methoxyphenyl)-pyrrolidine-2,5-dione hydrochloride, which demonstrated antitumor activity against P388 and L1210 leukemias and Sarcoma 180 in murine models. nih.gov Other research has explored different substituted pyrrolidine derivatives, such as spiropyrrolidine-thiazolo-oxindoles with 2,4-dichlorophenyl groups, which showed significant activity against the HepG2 cancer cell line. frontiersin.org

| Compound | Dose (mg/kg) | Phase | Effect on Pain Response Duration | Percentage Reduction (%) |

|---|---|---|---|---|

| (R,S)-3-(3-chlorophenyl)-1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 19) | 30 | Late Phase | Significant Decrease | 55% |

| 60 | Late Phase | Significant Decrease | 74% |

Enzyme Inhibition and Receptor Modulation Studies

The mechanism of action for several derivatives of this compound has been linked to the modulation of specific ion channels and receptors.

A key study identified the most probable molecular mechanism for a highly active anticonvulsant derivative, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione. nih.govnih.gov This compound's activity is believed to rely on its interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. nih.govnih.gov The same research also involved determining the affinity of this and other related compounds for GABA-A and TRPV1 receptors as part of the mechanism investigation. nih.gov

Furthermore, studies on the isomeric compound 3-(p-chlorophenyl)pyrrolidine provide insight into the potential metabolic pathways and resulting activity of the chlorophenyl-pyrrolidine scaffold. nih.gov This para-isomer was found to be a prodrug that undergoes metabolism to form GABAergic metabolites, including 4-amino-3-(p-chlorophenyl)butanoic acid (baclofen). nih.gov The parenteral administration of this prodrug resulted in detectable brain levels of its active metabolite and showed activity in a GABA-inhibited convulsion model, indicating engagement with the GABA system. nih.gov

| Compound Derivative | Target | Interaction Type | Implied Biological Activity |

|---|---|---|---|

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Voltage-sensitive sodium channels (site 2) | Modulation | Anticonvulsant |

| L-type calcium channels | Modulation | ||

| Series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamides | GABA-A Receptors | Affinity Tested | Neuromodulatory |

| TRPV1 Receptors | Affinity Tested |

Broader Pharmacological Screening

Beyond specific mechanisms, derivatives of this compound have undergone broader pharmacological screening to identify their potential therapeutic applications, particularly in the field of neurology.

A series of novel 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated as potential anticonvulsant and analgesic agents. nih.govnih.gov The anticonvulsant screening was comprehensive, utilizing several acute models of epilepsy in mice, including the maximal electroshock (MES) test, the psychomotor (6 Hz) seizure test, and the subcutaneous pentylenetetrazole (scPTZ) seizure test. nih.govmdpi.com

Within this screening, the compound 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6) emerged as the most active substance. nih.govnih.gov It demonstrated more beneficial ED₅₀ values in both the MES test (68.30 mg/kg) and the 6 Hz test (28.20 mg/kg) compared to the reference drug, valproic acid (252.74 mg/kg and 130.64 mg/kg, respectively). nih.govnih.gov The hydrochloride salt of the parent compound, this compound hydrochloride, is noted as a versatile intermediate used in pharmaceutical development, especially for drugs targeting neurological disorders. chemimpex.com

| Compound | Test Model | ED₅₀ (mg/kg) |

|---|---|---|

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Maximal Electroshock (MES) | 68.30 |

| 6 Hz (32 mA) | 28.20 | |

| Valproic Acid (Reference) | Maximal Electroshock (MES) | 252.74 |

| 6 Hz (32 mA) | 130.64 |

Structure Activity Relationship Sar Studies

Influence of Chlorophenyl Substitution Position (Ortho, Meta, Para)

The position of the chlorine atom on the phenyl ring of 3-phenylpyrrolidine (B1306270) derivatives significantly influences their pharmacological profile. Studies comparing isomers with the chloro substituent at the ortho, meta, and para positions have demonstrated marked differences in their biological activities.

In a series of 3-chlorophenyl-pyrrolidine-2,5-dione-acetamide derivatives, the anticonvulsant activity was found to be dependent on the chlorine substitution pattern. nih.govmdpi.com Specifically, compounds with the chlorine atom at the ortho position (forming 3-(2-chlorophenyl)pyrrolidine derivatives) were compared with their meta-substituted counterparts. nih.govmdpi.com The research highlighted that the ortho-substituted compounds, in general, exhibited notable activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and 6 Hz seizure tests. nih.govmdpi.com

For instance, one of the most active compounds identified in this study was a derivative of this compound. nih.govmdpi.com This suggests that the ortho-positioning of the chlorine atom may confer a favorable conformation for interaction with the biological target, which in this case was proposed to be neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov While a direct comparison with a para-substituted analog was not available in this specific study, other research on related phenylpyrrolidine scaffolds indicates that para-substitution can also lead to potent biological activity, though the specific effects can vary depending on the target and the other substituents on the molecule.

Stereochemical Influence on Biological Activity

Stereochemistry is a critical determinant of the biological activity of 3-phenylpyrrolidine derivatives. The chiral center at the 3-position of the pyrrolidine (B122466) ring means that the compound can exist as two enantiomers, (R) and (S), which can exhibit different affinities and efficacies at their biological targets.

While specific studies on the enantiomers of this compound were not detailed in the provided search results, research on the closely related 3-(3-hydroxyphenyl)pyrrolidine scaffold provides valuable insights into the likely importance of stereochemistry. In a study of enantiomeric 3-(3-hydroxyphenyl)pyrrolidine analogues designed as dopamine (B1211576) D3 receptor ligands, a clear chirality preference was observed at the orthosteric binding site of the receptor. nih.gov This highlights that the spatial arrangement of the phenyl group in relation to the pyrrolidine ring is crucial for optimal receptor interaction. It is highly probable that the (R) and (S) enantiomers of this compound would also display differential activity, with one enantiomer likely being more potent or selective for its target.

Impact of Substituents on Pyrrolidine Ring and Nitrogen Atom

Modifications to both the pyrrolidine ring and the nitrogen atom of 3-phenylpyrrolidine derivatives have a profound impact on their pharmacological properties. These substitutions can influence the molecule's affinity, selectivity, and functional activity at various receptors.

Substituents on the Pyrrolidine Ring: In the context of anticonvulsant 3-(chlorophenyl)pyrrolidine-2,5-dione derivatives, the presence of the dione (B5365651) functionality on the pyrrolidine ring is a key structural feature. nih.govmdpi.com Further substitutions on the ring can modulate activity.

Substituents on the Nitrogen Atom: The substituent on the pyrrolidine nitrogen is a common point of modification to alter the compound's properties. In the aforementioned anticonvulsant study, the attachment of an acetamide (B32628) linker to the nitrogen, which was further functionalized with various 4-arylpiperazine moieties, was crucial for activity. nih.govmdpi.com The nature of the aryl group on the piperazine (B1678402) ring significantly influenced the anticonvulsant potency. nih.govmdpi.com For example, a 4-fluorophenylpiperazine group in combination with the this compound-2,5-dione core resulted in one of the most active compounds. nih.govmdpi.com

In a separate study on 3-(3-hydroxyphenyl)pyrrolidine analogues targeting the dopamine D3 receptor, a homologous series of N-alkyl substituents from N-pentyl to N-decyl was explored. nih.gov This was done to probe the size and tolerance of a secondary binding pocket of the D3 receptor, demonstrating that varying the length of the N-alkyl chain can be a strategy to enhance affinity and selectivity. nih.gov

Conformational Analysis and Pharmacological Correlation

The three-dimensional conformation of 3-phenylpyrrolidine derivatives is intrinsically linked to their pharmacological activity. The relative orientation of the phenyl ring and the substituents on the pyrrolidine ring, as well as the puckering of the pyrrolidine ring itself, can dictate how the molecule fits into a receptor's binding pocket.

While specific conformational analysis of this compound was not found, studies on the conformational dynamics of receptors when bound to agonists and antagonists underscore the importance of ligand conformation. nih.gov For a ligand to be effective, it must adopt a conformation that is complementary to the binding site of its target receptor. The binding of a ligand can induce or stabilize specific receptor conformations, leading to agonistic or antagonistic effects. nih.gov

The ortho-chloro substituent in this compound can be expected to influence the preferred conformation of the molecule by creating steric hindrance that restricts the rotation of the phenyl ring. This conformational constraint may pre-organize the molecule into a bioactive conformation, thus enhancing its affinity for its biological target.

Optimization of Molecular Design for Efficacy and Selectivity

The optimization of the 3-phenylpyrrolidine scaffold, including derivatives of this compound, for improved efficacy and selectivity is a key focus of medicinal chemistry efforts. This is typically achieved through systematic modifications of the core structure and its substituents.

One approach to optimization involves exploring different substitution patterns on the phenyl ring. As discussed, the position of the chloro group (ortho, meta, or para) can significantly affect activity. nih.govmdpi.com Further optimization could involve introducing other substituents to the phenyl ring to enhance binding or alter electronic properties.

Another critical area for optimization is the substituent on the pyrrolidine nitrogen. By varying the length, rigidity, and chemical nature of this substituent, it is possible to fine-tune the compound's interaction with its target receptor. For example, in the design of dopamine D3 receptor ligands, extending the functionality from the orthosteric binding site to a secondary binding pocket through N-substitution was a key strategy for enhancing affinity and selectivity. nih.gov Similarly, for anticonvulsant derivatives, the choice of the arylpiperazine moiety attached to the N-acetamide group was a determinant of potency. nih.govmdpi.com

Correlation between Structural Features and Receptor Binding/Selectivity

The structural features of 3-phenylpyrrolidine derivatives are directly correlated with their binding affinity and selectivity for different receptors. Understanding these correlations is essential for the rational design of new therapeutic agents.

For instance, in the context of dopamine receptors, the 3-phenylpyrrolidine scaffold is a known pharmacophore. The affinity and selectivity for different dopamine receptor subtypes (e.g., D2, D3, D4) can be modulated by the substituents on both the phenyl ring and the pyrrolidine nitrogen. A study on 3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine demonstrated high affinity and selectivity for the human dopamine D4 receptor, highlighting the importance of the N-substituent in directing receptor selectivity. nih.govacs.orgmedchemexpress.com

Similarly, for nicotinic acetylcholine (B1216132) receptors (nAChRs), the introduction of a substituted phenyl group at the 3'-position of the pyridine (B92270) ring of epibatidine (B1211577) analogues (which share a similar spatial arrangement to 3-phenylpyrrolidines) was found to have a profound influence on both receptor binding and activation. nih.gov This suggests that the 2-chlorophenyl group in this compound would likely play a significant role in determining its affinity and selectivity for nAChRs or other receptors with aromatic binding pockets.

The table below summarizes the key structural modifications and their observed effects on the biological activity of 3-phenylpyrrolidine derivatives, drawing analogies for this compound.

| Structural Modification | Effect on Biological Activity | Example Compound Class |

| Chlorophenyl Substitution Position | Influences anticonvulsant potency, with ortho-substitution showing significant activity. | 3-(Chlorophenyl)pyrrolidine-2,5-dione-acetamides |

| Stereochemistry at C3 | Expected to result in differential affinity and efficacy between (R) and (S) enantiomers. | 3-(3-Hydroxyphenyl)pyrrolidine analogues |

| Substituents on Pyrrolidine Nitrogen | Modulates affinity and selectivity for targets like dopamine and nicotinic receptors. Can be used to probe secondary binding pockets. | Various 3-phenylpyrrolidine derivatives |

| Conformational Restriction | Ortho-substitution can restrict phenyl ring rotation, potentially pre-organizing the molecule for optimal receptor binding. | This compound |

Metabolism and Pharmacokinetics

Identification of Metabolic Pathways

The metabolism of the 3-(chlorophenyl)pyrrolidine scaffold is characterized by oxidative processes that modify the pyrrolidine (B122466) ring, leading to the formation of several key metabolite classes. These pathways are crucial in understanding the compound's pharmacokinetic profile. Studies using rat liver and brain homogenates have elucidated a series of transformations originating from the parent compound nih.gov.

The primary metabolic route for 3-(p-chlorophenyl)pyrrolidine involves alpha-oxidation, a process that introduces an oxygen atom at the carbon atom adjacent to the nitrogen in the pyrrolidine ring. This initial oxidative step is a critical gateway to the formation of subsequent metabolites. Research indicates that this process leads to the generation of both amino acid and lactam type metabolites nih.gov. This transformation is a key determinant of the compound's subsequent metabolic cascade.

Following alpha-oxidation, the pyrrolidine ring can undergo cleavage, leading to the formation of open-chain amino acid metabolites. For the para-isomer, two primary amino acid metabolites have been identified: 4-amino-3-(p-chlorophenyl)butanoic acid (a baclofen analogue) and 4-amino-2-(p-chlorophenyl)butanoic acid nih.gov. The formation of these metabolites signifies a significant alteration of the original cyclic structure into linear, more polar compounds that can be more readily excreted.

In parallel to the formation of amino acids, alpha-oxidation also leads to the production of lactam metabolites through the introduction of a carbonyl group at the alpha-position. The identified lactams for the para-isomer are 4-(p-chlorophenyl)pyrrolidin-2-one and 3-(p-chlorophenyl)pyrrolidin-2-one nih.gov. The generation of these cyclic amides represents a major metabolic pathway for the compound.

| Parent Compound | Metabolic Pathway | Resulting Metabolites | Metabolite Class |

| 3-(p-Chlorophenyl)pyrrolidine | Alpha-Oxidation & Ring Cleavage | 4-amino-3-(p-chlorophenyl)butanoic acid | Amino Acid |

| 3-(p-Chlorophenyl)pyrrolidine | Alpha-Oxidation & Ring Cleavage | 4-amino-2-(p-chlorophenyl)butanoic acid | Amino Acid |

| 3-(p-Chlorophenyl)pyrrolidine | Alpha-Oxidation | 4-(p-chlorophenyl)pyrrolidin-2-one | Lactam |

| 3-(p-Chlorophenyl)pyrrolidine | Alpha-Oxidation | 3-(p-chlorophenyl)pyrrolidin-2-one | Lactam |

Detailed studies specifically outlining the conjugation mechanisms for 3-(chlorophenyl)pyrrolidine are not extensively described in the primary research literature. Typically, metabolites containing hydroxyl or amino groups may undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion. However, specific data on these pathways for this compound are not available.

Tissue-Specific Metabolic Differences (e.g., Liver vs. Brain)

The metabolism of 3-(p-chlorophenyl)pyrrolidine exhibits significant differences between hepatic and cerebral tissues. In studies using rat liver homogenates, the formation of lactam metabolites was found to be approximately two orders of magnitude greater than the formation of amino acid metabolites nih.gov. This indicates a strong preference for the lactam pathway in the liver.

| Tissue | Predominant Metabolic Pathway | Metabolite Ratio (Lactam vs. Amino Acid) |

| Liver | Lactam Formation | ~100 : 1 |

| Brain | Lactam and Amino Acid Formation | ~1 : 1 |

Structural Effects on Metabolite Formation

The structure of the 3-(p-chlorophenyl)pyrrolidine molecule influences the specific sites of metabolic attack. For both the amino acid and lactam series, metabolic oxidation occurs preferentially at the less sterically hindered 5-position of the pyrrolidine ring compared to the 2-position nih.gov. This results in a greater formation of metabolites derived from attack at the C5 position.

For instance, the formation of 4-amino-3-(p-chlorophenyl)butanoic acid (from C5 attack) is greater than that of 4-amino-2-(p-chlorophenyl)butanoic acid (from C2 attack). Similarly, the formation of the corresponding lactam from C5 oxidation is generally favored nih.gov. An exception was noted in the mitochondrial fraction of liver homogenates, where attack at the 2-position was slightly greater for lactam formation nih.gov. This stereochemical preference highlights the role of enzyme active site accessibility in determining metabolic outcomes.

Role of Cytochrome P-450 Enzyme System in Metabolism

The cytochrome P-450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases, plays a crucial role in the phase I metabolism of a vast array of xenobiotics, including many pharmaceutical compounds. nih.govnih.govmdpi.com These enzymes are primarily located in the liver and are responsible for catalyzing oxidative reactions, which typically functionalize compounds to facilitate their subsequent conjugation and excretion. dntb.gov.uanih.gov For a molecule like 3-(2-Chlorophenyl)pyrrolidine, the CYP450 system is anticipated to be the principal enzymatic pathway for its metabolic transformation.

While direct and specific research on the metabolism of this compound is not extensively documented in publicly available scientific literature, valuable insights can be drawn from studies on structurally related compounds. Research on analogous molecules, particularly those containing a pyrrolidine ring and a chlorophenyl moiety, provides a strong basis for predicting the metabolic fate of this compound.

One key area of metabolic activity for pyrrolidine-containing compounds is the pyrrolidine ring itself. Studies on similar structures have demonstrated that this ring is susceptible to oxidative metabolism. For instance, research on desmethylmoramide, a compound that also features a pyrrolidine ring, has shown that it undergoes hydroxylation on the pyrrolidine ring when incubated with pooled human liver S9 fractions. nih.gov This suggests that a similar metabolic pathway is plausible for this compound, leading to the formation of hydroxylated metabolites.

Furthermore, a study on the closely related compound, 3-(p-chlorophenyl)pyrrolidine, revealed that it undergoes a series of α-oxidation transformations mediated by the cytochrome P-450 enzyme system in rat liver and brain homogenates. nih.gov This process resulted in the formation of both lactam and amino acid metabolites. nih.gov The lactam metabolites were the predominant products in liver homogenates, indicating that oxidation of the pyrrolidine ring is a significant metabolic pathway. nih.gov

The general mechanism of CYP450-mediated oxidation involves the activation of molecular oxygen and its insertion into the substrate molecule. nih.govresearchgate.net In the case of this compound, the likely sites of oxidation would be the carbon atoms of the pyrrolidine ring, particularly those adjacent to the nitrogen atom (α-carbons). This aligns with the findings for 3-(p-chlorophenyl)pyrrolidine.

The specific CYP isoforms responsible for the metabolism of this compound have not been identified in dedicated studies. However, the metabolism of a wide range of drugs is predominantly carried out by a small number of CYP isoforms, including CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.govyoutube.com It is highly probable that one or more of these major isoforms are involved in the oxidative metabolism of this compound. To definitively identify the responsible isoforms, in vitro studies using human liver microsomes and a panel of recombinant human CYP enzymes would be necessary. nih.gov Such studies would involve incubating this compound with individual CYP isoforms and analyzing for the formation of metabolites.

Based on the available evidence from structurally similar compounds, the anticipated metabolic pathways for this compound mediated by the Cytochrome P-450 system are summarized in the table below.

| Metabolic Reaction | Potential Metabolite(s) | Evidence from Analogous Compounds |

| Pyrrolidine Ring Hydroxylation | Hydroxy-3-(2-chlorophenyl)pyrrolidine isomers | Observed in the metabolism of desmethylmoramide. nih.gov |

| α-Oxidation of Pyrrolidine Ring | 3-(2-Chlorophenyl)pyrrolidin-2-one and/or 5-(2-Chlorophenyl)pyrrolidin-2-one (Lactams) | A primary metabolic pathway for 3-(p-chlorophenyl)pyrrolidine. nih.gov |

| Ring Opening following α-Oxidation | Amino acid derivatives | Observed as metabolites of 3-(p-chlorophenyl)pyrrolidine. nih.gov |

It is important to note that the position of the chlorine atom on the phenyl ring (ortho in this case, versus para in the analog study) could influence the rate and regioselectivity of metabolism. However, the fundamental oxidative transformations of the pyrrolidine ring are expected to be a key feature of its metabolism by the cytochrome P-450 enzyme system.

Computational Chemistry and Molecular Modeling of 3 2 Chlorophenyl Pyrrolidine

Computational chemistry and molecular modeling serve as powerful tools to predict and analyze the behavior of molecules, offering insights into their structural, electronic, and interactive properties. For 3-(2-Chlorophenyl)pyrrolidine and its derivatives, these methods are instrumental in understanding their potential as bioactive compounds.

Analytical Methodologies for Research Characterization

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(2-Chlorophenyl)pyrrolidine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are utilized.

¹H NMR: The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the chlorophenyl ring typically appear as a complex multiplet in the downfield region (around 7.0-7.5 ppm) due to the influence of the chlorine atom and their coupling with each other. The protons of the pyrrolidine (B122466) ring resonate further upfield. The proton at the C3 position, being adjacent to the chlorophenyl group, would be expected at a different chemical shift than the other pyrrolidine protons. The protons on C2, C4, and C5 of the pyrrolidine ring would exhibit distinct signals, often as multiplets, due to spin-spin coupling with adjacent protons. The N-H proton of the secondary amine would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments. For this compound, one would expect to see signals corresponding to the six carbons of the aromatic ring and the four carbons of the pyrrolidine ring. The carbon atom attached to the chlorine (C2 of the phenyl ring) and the carbon of the pyrrolidine ring attached to the phenyl group (C3) would have characteristic chemical shifts. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effect of the chlorine atom. libretexts.org The signals for the pyrrolidine carbons would appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 (m) | 125 - 145 |

| Pyrrolidine CH (C3) | 3.5 - 4.0 (m) | 40 - 50 |

| Pyrrolidine CH₂ (C2, C5) | 2.8 - 3.5 (m) | 45 - 55 |

| Pyrrolidine CH₂ (C4) | 1.8 - 2.5 (m) | 25 - 35 |

| Pyrrolidine NH | Variable (br s) | - |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. The molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound (181.66 g/mol ). matrix-fine-chemicals.com The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the pyrrolidine ring and the loss of fragments such as the chlorophenyl group. Common fragmentation pathways for pyrrolidine derivatives can provide clues to the structure of the parent molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring would be observed just below 3000 cm⁻¹. The C=C stretching of the aromatic ring would result in peaks in the 1450-1600 cm⁻¹ region. The C-N stretching of the secondary amine in the pyrrolidine ring would likely be found in the 1250-1020 cm⁻¹ range. A key feature would be the N-H stretching vibration of the secondary amine, which typically appears as a moderate band in the 3300-3500 cm⁻¹ region. The C-Cl stretch would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹. vscht.czmasterorganicchemistry.com

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| N-H Stretch (Secondary Amine) | 3300 - 3500 |

| C-N Stretch | 1250 - 1020 |

| C-Cl Stretch | 800 - 600 |

Chromatographic Separations

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis and purity determination of this compound. A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as a C18 column) and a polar mobile phase. pensoft.net The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a pH modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the amine-containing compound. cipac.org Detection is commonly achieved using a UV detector, as the chlorophenyl group provides a chromophore that absorbs UV light. The retention time of the compound under specific chromatographic conditions is a key identifying characteristic.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring reaction progress, identifying compounds, and determining the purity of this compound. A typical TLC analysis would involve spotting a solution of the compound onto a silica (B1680970) gel plate (a polar stationary phase) and developing the plate in a sealed chamber with an appropriate mobile phase. chromatographyonline.com The mobile phase would likely be a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a small amount of a more polar solvent (e.g., methanol or triethylamine) to achieve good separation. rsc.org The position of the compound on the developed plate is quantified by its retention factor (Rf) value. Visualization can be achieved under UV light, due to the UV-active chlorophenyl group, or by staining with a suitable chemical reagent.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique used to determine the purity and quantify components of a sample mixture. While specific UPLC methods for this compound were not detailed in the surveyed literature, methods for closely related analogs, such as (R,S)-3-(2-Chlorophenyl)-1-{2-[4-(aryl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-diones, have been established. mdpi.com These methods demonstrate the applicability of UPLC for analyzing compounds with the this compound backbone.

A typical UPLC analysis for these related compounds involves reversed-phase chromatography. mdpi.com The retention time (t_R) serves as a key parameter for compound identification under specific chromatographic conditions. For a series of derivatives based on the (R,S)-3-(2-Chlorophenyl)-pyrrolidine-2,5-dione core, retention times were observed in the range of 6.5 to 7.5 minutes, indicating effective separation on the column. mdpi.com

Below are representative parameters used in the UPLC analysis of these structurally similar compounds. mdpi.com

| Parameter | Description |

| System | Waters ACQUITY UPLC System |

| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | Gradient elution using Acetonitrile and Water (containing 0.1% Formic Acid) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detection | Photodiode Array (PDA) Detector, λ = 210–400 nm |

| Injection Volume | 5 µL |

X-Ray Crystallography for Structure Elucidation

X-ray crystallography is a definitive analytical technique for determining the absolute three-dimensional arrangement of atoms within a crystalline solid. cam.ac.uk This method provides precise information on bond lengths, bond angles, and stereochemistry, making it an invaluable tool for the unambiguous structural confirmation of synthesized compounds. nih.gov For a chiral molecule like this compound, single-crystal X-ray diffraction can establish its absolute configuration. nih.gov While this technique is standard for structural characterization of novel chemical entities, specific crystallographic data for this compound has not been detailed in the reviewed scientific literature. researchgate.netbiointerfaceresearch.com The following sections describe the general methodology involved.

Crystal Growth and Characterization

The initial and often most challenging step in X-ray crystallography is the cultivation of a high-quality single crystal. nih.gov This process involves dissolving the purified compound in a suitable solvent or a mixture of solvents and slowly inducing crystallization. Common methods to achieve the necessary supersaturation for crystal growth include:

Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution over days or weeks.

Solvent Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystal formation.

Cooling: A saturated solution is prepared at an elevated temperature and then cooled gradually, causing the solubility to decrease and crystals to form.

Once crystals are obtained, they are visually inspected under a microscope for suitability, characterized by well-defined faces and the absence of cracks or defects. nih.gov

Data Collection and Refinement

A suitable single crystal is mounted on a goniometer head of a diffractometer. mdpi.com The crystal is typically cooled to a low temperature (e.g., 100 K) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. mdpi.com The crystal is then irradiated with a monochromatic X-ray beam (commonly Mo-Kα radiation, λ = 0.71073 Å). biointerfaceresearch.commdpi.com As the crystal is rotated, a series of diffraction patterns are collected on a detector. nih.gov

The collected data undergoes several processing steps:

Indexing and Unit Cell Determination: The diffraction spots are analyzed to determine the crystal system and the dimensions of the unit cell. nih.gov

Integration: The intensity of each diffraction spot is measured. nih.gov

Structure Solution and Refinement: The integrated data is used to solve the phase problem and generate an initial electron density map, from which an atomic model of the molecule is built. This model is then refined against the experimental data, adjusting atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. stanford.edu The quality of the final structure is assessed by parameters such as the R-factor. researchgate.net

Elemental Analysis